molecular formula C14H14ClN3O B2660937 N-(5-Chloro-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide CAS No. 2380169-08-2

N-(5-Chloro-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide

Cat. No. B2660937
M. Wt: 275.74
InChI Key: PHDLFQOBWRGKIF-UHFFFAOYSA-N
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Description

N-(5-Chloro-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide, also known by its chemical formula C13H12ClNO2S , is a synthetic compound with interesting pharmacological properties. It belongs to the class of benzenesulfonamides and exhibits potential as a therapeutic agent.



Synthesis Analysis

The synthesis of this compound involves several steps, including the introduction of the chloro group at the 5-position of the phenyl ring, followed by the dimethylation of the pyrimidine nucleus. The exact synthetic route may vary depending on the specific research context and the desired purity of the final product.



Molecular Structure Analysis

The molecular structure of N-(5-Chloro-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide consists of the following components:



  • A pyrimidine ring with 5,6-dimethyl substitution.

  • A benzene ring with a 5-chloro-2-methyl substituent.

  • A carboxamide functional group.



Chemical Reactions Analysis

This compound can participate in various chemical reactions, such as:



  • Hydrolysis : The carboxamide group can undergo hydrolysis under appropriate conditions.

  • Acylation : The carbonyl group in the carboxamide can react with acylating agents.

  • Substitution Reactions : The chloro group may undergo nucleophilic substitution reactions.



Physical And Chemical Properties Analysis


  • Melting Point : The compound’s melting point is an essential property for its characterization.

  • Solubility : Investigating its solubility in various solvents provides insights into its practical use.

  • Stability : Assessing its stability under different conditions is crucial for formulation and storage.


Safety And Hazards


  • Toxicity : Evaluate its toxicity profile through in vitro and in vivo studies.

  • Handling Precautions : Researchers should handle this compound with care, following standard safety protocols.


Future Directions

Future research should focus on:



  • Biological Activity : Investigate its potential as a drug candidate.

  • Structure-Activity Relationship (SAR) : Explore modifications to enhance its efficacy.

  • Pharmacokinetics : Understand its absorption, distribution, metabolism, and excretion.


Please note that the information provided here is based on available literature and may require further validation through experimental studies12.


properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O/c1-8-4-5-11(15)6-12(8)18-14(19)13-9(2)10(3)16-7-17-13/h4-7H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHDLFQOBWRGKIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C2=NC=NC(=C2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Chloro-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide

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